molecular formula C11H12BrN3O2S B8379237 1-(5-Bromo-6-methoxy-1,3-benzothiazol-2-yl)-3-ethyl-urea

1-(5-Bromo-6-methoxy-1,3-benzothiazol-2-yl)-3-ethyl-urea

Cat. No. B8379237
M. Wt: 330.20 g/mol
InChI Key: IAVLPJBSBVKQNE-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (1.10 g, 4.38 mmol) was suspended in DCM (50 mL) and MeOH (5 mL). Bromine (0.34 mL, 6.60 mmol) was added and the mixture stirred at rt. The mixture was stirred for a total of 1.5 h then concentrated to dryness under reduced pressure. The desired compound was obtained as an orange solid, 2.17 g, and used without further purification, stating purity as 66 mass % in further reactions. m/z: 329.94/331.91 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([NH:6][C:7]1[S:8][C:9]2[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:10]=2[N:11]=1)=[O:5])[CH3:2].[Br:18]Br>C(Cl)Cl.CO>[Br:18][C:13]1[C:14]([O:16][CH3:17])=[CH:15][C:9]2[S:8][C:7]([NH:6][C:4]([NH:3][CH2:1][CH3:2])=[O:5])=[N:11][C:10]=2[CH:12]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)NC(=O)NC=1SC2=C(N1)C=CC(=C2)OC
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a total of 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC2=C(N=C(S2)NC(=O)NCC)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.